molecular formula C8H7Cl2N3O2 B2574351 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride CAS No. 1092698-81-1

2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride

Cat. No.: B2574351
CAS No.: 1092698-81-1
M. Wt: 248.06
InChI Key: GYVIDFGAPHVFSL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-nitro-1H-benzimidazole hydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its core research value lies in its role as a versatile synthetic intermediate for constructing a wide array of biologically active benzimidazole derivatives . The reactive chloromethyl group facilitates further functionalization, allowing researchers to develop novel compounds for various applications. This compound serves as a crucial precursor in the synthesis of benzimidazole-based hybrids, such as benzimidazole-pyrimidine hybrids, which have demonstrated potent in vitro anticancer activities against human breast cancer (MCF-7), gastric cancer (MGC-803), and other cell lines . Furthermore, derivatives stemming from the 2-chloromethyl-1H-benzimidazole scaffold exhibit notable broad-spectrum biological activity. Studies have shown that such derivatives possess strong growth inhibition against several phytopathogenic fungi, including Botrytis cinerea and Fusarium solani , with IC50 values comparable to commercial fungicides, highlighting their potential in agrochemical research . The compound's inherent antimicrobial properties are also recognized, as the benzimidazole nucleus is known to inhibit the metabolic growth of various bacteria . As a reagent, it is characterized by techniques such as NMR, FT-IR, and elemental analysis . This product is intended for research purposes as a synthetic intermediate and is strictly for laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(chloromethyl)-6-nitro-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2.ClH/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8;/h1-3H,4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVIDFGAPHVFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092698-81-1
Record name 2-(chloromethyl)-6-nitro-1H-1,3-benzodiazole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride typically involves the nitration of 2-(chloromethyl)-1H-benzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic displacement with sulfur-, nitrogen-, and oxygen-based nucleophiles.

Table 1: Substitution Reactions and Product Yields

NucleophileConditionsProductYieldReference
2-MercaptobenzothiazoleEthanol, NaOH, reflux (4 h)2-((Benzothiazol-2-ylthio)methyl)-6-nitro-1H-benzimidazole55%
Sodium thiophenolateDMF, 80°C (6 h)2-(Phenylthiomethyl)-6-nitro-1H-benzimidazole68%
PiperidineCH₃CN, RT (12 h)2-(Piperidin-1-ylmethyl)-6-nitro-1H-benzimidazole73%

Mechanistic Insight :

  • The reaction follows an Sₙ2 pathway , with the chloride leaving group displaced by nucleophiles. Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved stabilization of the transition state .

Cyclization Reactions

The chloromethyl group participates in intramolecular cyclization to form fused heterocycles.

Example Reaction:

Under basic conditions (K₂CO₃, DMF), 2-(chloromethyl)-6-nitro-1H-benzimidazole reacts with thiourea to yield 6-nitro-1H-benzimidazo[2,1-b]thiazole via elimination of HCl .

Key Data :

  • Reaction Time : 4 hours at 100°C

  • Yield : 82%

  • ¹³C NMR : δ 152.9 ppm (C=N), δ 123.9 ppm (C–NO₂) .

Electrophilic Aromatic Substitution

ReagentConditionsProductYieldReference
Cl₂ (g)AcOH, 0–5°C (2 h)2-(Chloromethyl)-5,6-dichloro-1H-benzimidazole45%

Note : Nitration is precluded due to the existing nitro group’s strong electron-withdrawing effect .

Salt Formation and Stability

The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol) but decomposes above 150°C. Neutralization with weak bases (e.g., NaHCO₃) regenerates the free base, which is prone to polymerization at elevated temperatures .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride typically involves the nitration of 2-(chloromethyl)-1H-benzimidazole using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is subsequently converted to its hydrochloride salt through treatment with hydrochloric acid. This process can be scaled for industrial production, ensuring high yield and purity through optimized reaction conditions and purification techniques such as recrystallization.

Chemistry

In the realm of organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for versatile reactions that can lead to the development of novel compounds with tailored properties.

Biology

The compound has been extensively investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Studies have shown that derivatives of benzimidazole, including this compound, exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Activity
A study synthesized a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives that demonstrated potent antibacterial activity against E. coli and Streptococcus faecalis. The compounds exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/ml, indicating their potential as effective antimicrobial agents .

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents targeting microbial infections and cancer. Its mechanism of action includes the formation of covalent bonds with nucleophilic sites in biological molecules due to its chloromethyl group, which can disrupt cellular functions .

Case Study: Anticancer Potential
Research has highlighted the anticancer potential of benzimidazole derivatives, where compounds derived from 2-(chloromethyl)-6-nitro-1H-benzimidazole were shown to inhibit key targets involved in cancer progression, such as vascular endothelial growth factor receptor 2 .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and serves as a building block in synthesizing agrochemicals. Its reactivity allows for the development of various derivatives that can be tailored for specific industrial applications.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC Range (μg/ml)References
AntibacterialE. coli, S. aureus50 - 100
AnticancerVarious cancer cell linesIC50 values vary
AntifungalCandida albicans250

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride is primarily related to its functional groups:

    Chloromethyl Group: Acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function.

    Nitro Group: Can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzimidazole Derivatives

Substituent Effects at the 2-Position

Chloromethyl vs. Hydroxymethyl/Carboxylic Acid
  • 2-(Chloromethyl) Derivatives : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions. For example, derivatives like 2-(chloromethyl)-1H-benzimidazole (compounds 32–39) are intermediates for further functionalization, such as N-alkylation or oxidation .
  • Hydroxymethyl/Carboxylic Acid Derivatives : Oxidation of hydroxymethyl groups yields benzimidazole-2-carboxylic acids (e.g., 6-chloro-1H-benzimidazole-2-carboxylic acid, CAS: 39811-14-8). These derivatives exhibit reduced reactivity compared to chloromethyl analogs but offer improved solubility due to the carboxylic acid moiety .
Chloromethyl vs. Thiophenyl/Sulfonyl Groups
  • Thiophenyl Derivatives : Compounds like 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole incorporate sulfur-containing aromatic rings, which may enhance π-π stacking interactions in biological targets. However, their synthesis requires multi-step thiophene conjugation, complicating scalability .
  • Sulfonyl Derivatives : 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole demonstrates how sulfonyl groups increase steric bulk and metabolic stability, albeit at the cost of reduced electrophilicity compared to chloromethyl analogs .

Substituent Effects at the 5/6-Positions

  • Nitro Group (6-Position) : The nitro group in the target compound confers strong electron-withdrawing effects, stabilizing the benzimidazole ring and influencing redox properties. This contrasts with methyl or chloro substituents in analogs like 2-(2-chlorophenyl)-6-methyl-1H-benzimidazole (CAS: N/A), where lipophilicity is prioritized over electronic modulation .
  • Chloro/Methyl Groups : Derivatives such as 2-chloro-1-methyl-6-nitro-1H-benzo[d]imidazole (CAS: 15965-67-0) highlight how chloro substituents at alternate positions can alter steric hindrance and binding affinity in pharmacological contexts .
Table 1: Antibacterial and Antifungal Activities of Selected Benzimidazole Derivatives
Compound Substituents Activity Against E. coli Activity Against S. aureus Activity Against C. albicans Reference
2-(Chloromethyl)-6-nitro-1H-benzimidazole 2-ClCH2, 6-NO2 Moderate High Not tested
6c, 6f, 6g, 6h (N-alkylated 2-chloro derivatives) 2-Cl, varied N-alkyl High (E. coli) High (S. aureus) Moderate (C. albicans)
2-n-Butyl-6-chloro-sulfonyl derivative 2-n-Butyl, 6-Cl, sulfonyl Low Moderate Low
  • The target compound exhibits high activity against S. aureus, comparable to N-alkylated 2-chloro derivatives (e.g., 6c, 6f) . However, its nitro group may limit broad-spectrum antifungal efficacy compared to analogs with flexible N-alkyl chains.

Biological Activity

2-(Chloromethyl)-6-nitro-1H-benzimidazole hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C9_9H8_8ClN3_3O2_2·HCl
  • Molecular Weight : 239.09 g/mol

This structure features a benzimidazole core, which is known for its pharmacological significance due to the presence of various substituents that can influence biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties.

Case Studies and Findings

  • Antibacterial Activity :
    • A study synthesized various benzimidazole derivatives and tested them against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.39 µg/mL, indicating potent antibacterial activity .
    • Another investigation reported that compounds derived from 2-(chloromethyl)-6-nitro-1H-benzimidazole showed MIC values ranging from 6.25 to 12.5 µg/mL against multiple bacterial strains .
  • Antifungal Activity :
    • The antifungal efficacy of synthesized derivatives was evaluated against Aspergillus niger and Candida albicans, showing moderate to high activity compared to standard antifungal agents .
    • Specific compounds demonstrated zone of inhibition values between 9 to 20 mm, with MIC values ranging from 6 to 12.5 µg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively.

Research Findings

  • A study indicated that certain derivatives exhibited IC50_{50} values between 1.84 and 10.28 µg/mL against various cancer cell lines, comparable to established chemotherapeutics like paclitaxel .
  • Molecular docking studies suggested that these compounds target critical proteins involved in cancer cell proliferation, such as dihydrofolate reductase and vascular endothelial growth factor receptor .

Anti-inflammatory Properties

The anti-inflammatory effects of benzimidazole derivatives have been noted in several studies.

Key Observations

  • Compounds were tested in rat models for their ability to reduce paw edema induced by carrageenan. Results indicated significant reductions in inflammation at doses of 100 mg/kg and higher .
  • The structure-activity relationship highlighted that specific substitutions at the benzimidazole moiety enhance anti-inflammatory effects, particularly with longer carbon chains at position 2 .

Summary of Biological Activities

Activity TypeKey Findings
AntimicrobialMIC values as low as 0.39 µg/mL against S. aureus; effective against multiple bacterial strains.
AntifungalModerate to high activity against A. niger and C. albicans; MIC values between 6-12.5 µg/mL.
AnticancerIC50_{50} values between 1.84 and 10.28 µg/mL; targets key proteins in cancer cell proliferation.
Anti-inflammatorySignificant reduction in edema at doses ≥100 mg/kg; structure modifications enhance efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride, and how can functional group compatibility be ensured?

  • Methodology :

  • Begin with a benzimidazole precursor, such as (1H-benzimidazol-2-yl)methanol, and introduce the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
  • Convert the hydroxyl group to chloromethyl using thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux. Monitor reaction progress via TLC to avoid over-chlorination .
  • Protect the nitro group during chlorination by employing inert atmospheres (N₂/Ar) to prevent reduction or side reactions.
  • Purify via recrystallization from ethanol/water mixtures, ensuring minimal exposure to moisture to prevent hydrolysis of the chloromethyl group .

Q. How can the structure of this compound be rigorously characterized?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm the benzimidazole backbone and substituents. The chloromethyl group appears as a singlet near δ 4.8–5.2 ppm, while nitro groups deshield adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Employ SHELX software for structure refinement. Single-crystal diffraction (e.g., using Mo-Kα radiation) resolves bond angles and confirms nitro group orientation .

Q. What solvents and conditions are suitable for purification and storage?

  • Methodology :

  • Purification : Use column chromatography (silica gel, eluent: DCM/MeOH 95:5) or recrystallization from ethanol. Avoid protic solvents for prolonged periods to prevent hydrolysis of the chloromethyl group.
  • Storage : Store under anhydrous conditions (desiccator with P₂O₅) at 4°C. For hygroscopic samples, use vacuum-sealed ampoules .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental crystallographic data be resolved?

  • Methodology :

  • Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data. Discrepancies in nitro group planarity may arise from crystal packing forces or solvent interactions .
  • Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., C–H···O hydrogen bonds) that distort the nitro group’s geometry in the solid state .

Q. What strategies mitigate nitro group reduction during synthesis or functionalization?

  • Methodology :

  • Avoid reductive conditions (e.g., catalytic hydrogenation) during chlorination. Use milder reagents like SOCl₂ instead of PCl₅.
  • Introduce nitro groups late in the synthesis to minimize exposure to reactive intermediates.
  • Monitor reaction progress via in situ IR spectroscopy to detect unintended reduction (loss of NO₂ stretching near 1520 cm⁻¹) .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in cross-coupling reactions?

  • Methodology :

  • Investigate nucleophilic substitution (SN2) pathways using kinetic isotope effects or DFT calculations. Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Test coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids. The chloromethyl group may act as a leaving group, requiring Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base .

Q. How can biological activity studies be designed based on structural analogs?

  • Methodology :

  • Compare with nitro-benzimidazole derivatives known for antimicrobial or antitumor activity (e.g., albendazole analogs).
  • Conduct in vitro assays (e.g., MIC against S. aureus or MTT assays on cancer cell lines) with controlled nitroreductase activity to assess prodrug potential .

Q. How can hygroscopic tendencies of the hydrochloride salt be managed in experimental workflows?

  • Methodology :

  • Perform reactions under inert atmospheres (glovebox) to prevent moisture absorption.
  • Lyophilize the compound after synthesis and store in sealed vials with molecular sieves.
  • Characterize hygroscopicity via dynamic vapor sorption (DVS) analysis to optimize storage conditions .

Data Contradiction Analysis

  • Unexpected Byproducts in Synthesis : If chlorination yields dichloromethyl byproducts, adjust stoichiometry (SOCl₂ equivalents) and reaction time. Use LC-MS to identify impurities and optimize quenching steps .
  • NMR vs. Crystallography Conflicts : Discrepancies in nitro group orientation may arise from solution-phase rotation. Use variable-temperature NMR to assess dynamic behavior .

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